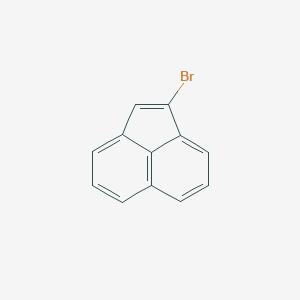
1-Bromoacenaphthylene
Cat. No. B8710054
Key on ui cas rn:
56081-36-8
M. Wt: 231.09 g/mol
InChI Key: QEFYWTSOECIYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04373046
Procedure details


A mixture of 1 mol of 1,2,3,5-tetrabromoacenaphthlene (C12H6Br4) in 500 g of benzene and 2 mols of potassium bromide and 0.2 mols of potassium bromate in 600 g of water was placed in a three-necked flask and stirred vigorously in a dark place. Two mols of concentrated sulfuric acid diluted with an equal volume of water was added dropwise to the mixture under agitation at about 10° C. Following a 3-hr reaction, the benzene layer was washed sequentially with water, aqueous caustic soda (2%) and water, and dried with silica gel. A solution of the dried benzene was transferred to a three-necked flask where it was dehydrobromated with a solution of about 2 mols of potassium hydroxide in hot ethanol that was added dropwise through the dropping funnel. After the reaction, the benzene layer was washed with water and dried. After distilling benzene off under vacuum, the residue was washed thoroughly with hot acetone and dried to provide a bromoacenaphthylene condensate. It was estimated by elemental analysis that the condensate had a rational formula of (C12H3.7 Br2.9)1. GPC showed that it had a degree of condensation l in the range of from 2 to 5.
[Compound]
Name
1,2,3,5-tetrabromoacenaphthlene
Quantity
1 mol
Type
reactant
Reaction Step One









Name
Identifiers


|
REACTION_CXSMILES
|
[Br-:1].[K+].Br([O-])(=O)=O.[K+].S(=O)(=O)(O)O.[OH-].[K+].[CH:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O.C(O)C>[Br:1][C:19]1[C:20]2=[C:20]3[C:19](=[CH:17][CH:16]=[CH:15]2)[CH:18]=[CH:17][CH:16]=[C:15]3[CH:18]=1 |f:0.1,2.3,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
1,2,3,5-tetrabromoacenaphthlene
|
|
Quantity
|
1 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[K+]
|
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
Br(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
600 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
2 mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred vigorously in a dark place
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was placed in a three-necked flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise to the mixture under agitation at about 10° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
Following a 3-hr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
the benzene layer was washed sequentially with water, aqueous caustic soda (2%) and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried with silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution of the dried benzene was transferred to a three-necked flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise through the dropping funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
the benzene layer was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling benzene off under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
the residue was washed thoroughly with hot acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=CC=CC3=CC=CC1=C23
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
